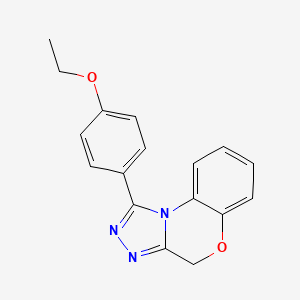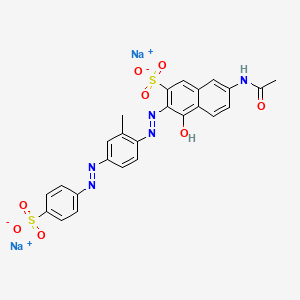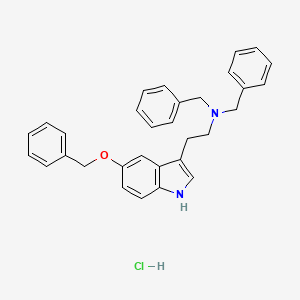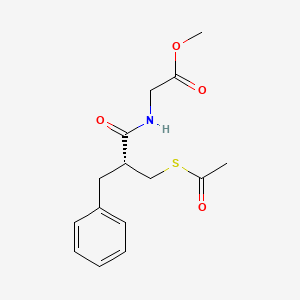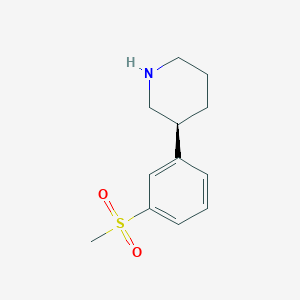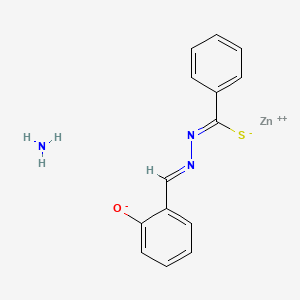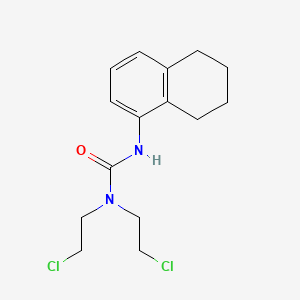
Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring both chloroethyl and tetrahydronaphthyl groups, suggests potential utility in specialized chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)-” typically involves the reaction of 1,1-bis(2-chloroethyl)urea with 5,6,7,8-tetrahydronaphth-1-ylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., triethylamine) to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
“Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)-” can undergo various chemical reactions, including:
Oxidation: The chloroethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloroethyl groups, yielding a simpler urea derivative.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of new urea derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism by which “Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)-” exerts its effects is likely related to its ability to interact with specific molecular targets. The chloroethyl groups may facilitate the formation of covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological activity. The tetrahydronaphthyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Urea, 1,1-bis(2-chloroethyl)-3-phenyl-: Similar structure but with a phenyl group instead of a tetrahydronaphthyl group.
Urea, 1,1-bis(2-chloroethyl)-3-(4-methylphenyl)-: Contains a methyl-substituted phenyl group.
Urea, 1,1-bis(2-chloroethyl)-3-(2-naphthyl)-: Features a naphthyl group without the tetrahydro modification.
Uniqueness
The presence of the tetrahydronaphthyl group in “Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)-” distinguishes it from other similar compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
102434-12-8 |
|---|---|
Molecular Formula |
C15H20Cl2N2O |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C15H20Cl2N2O/c16-8-10-19(11-9-17)15(20)18-14-7-3-5-12-4-1-2-6-13(12)14/h3,5,7H,1-2,4,6,8-11H2,(H,18,20) |
InChI Key |
QMBHQQVGEMWMEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


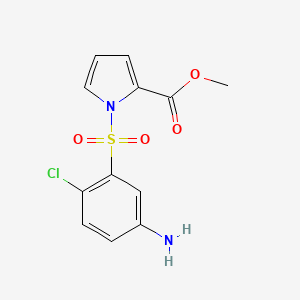
![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)
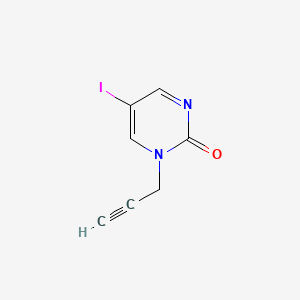
![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)

